Cas no 1446357-93-2 (3-fluoro-4-(hydrazinylmethyl)pyridine)
3-fluoro-4-(hydrazinylmethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- Pyridine, 3-fluoro-4-(hydrazinylmethyl)-
- 3-fluoro-4-(hydrazinylmethyl)pyridine
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- MDL: MFCD21114914
- Inchi: 1S/C6H8FN3/c7-6-4-9-2-1-5(6)3-10-8/h1-2,4,10H,3,8H2
- InChI Key: JYOBPMUOCNQYAQ-UHFFFAOYSA-N
- SMILES: C1=NC=CC(CNN)=C1F
3-fluoro-4-(hydrazinylmethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-277206-1g |
3-fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 1g |
$770.0 | 2023-09-10 | ||
| Enamine | EN300-277206-5g |
3-fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 5g |
$2235.0 | 2023-09-10 | ||
| Enamine | EN300-277206-10g |
3-fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 10g |
$3315.0 | 2023-09-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357617-50mg |
3-Fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 98% | 50mg |
¥21340 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357617-100mg |
3-Fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 98% | 100mg |
¥25812 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357617-250mg |
3-Fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 98% | 250mg |
¥23371 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357617-500mg |
3-Fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 98% | 500mg |
¥22524 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1357617-1g |
3-Fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 98% | 1g |
¥29322 | 2023-04-15 | |
| Enamine | EN300-277206-0.05g |
3-fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 0.05g |
$647.0 | 2023-09-10 | ||
| Enamine | EN300-277206-0.1g |
3-fluoro-4-(hydrazinylmethyl)pyridine |
1446357-93-2 | 0.1g |
$678.0 | 2023-09-10 |
3-fluoro-4-(hydrazinylmethyl)pyridine Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 3-fluoro-4-(hydrazinylmethyl)pyridine
Recent Advances in the Study of 3-Fluoro-4-(hydrazinylmethyl)pyridine (CAS: 1446357-93-2) in Chemical Biology and Pharmaceutical Research
3-Fluoro-4-(hydrazinylmethyl)pyridine (CAS: 1446357-93-2) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic derivative, characterized by its unique fluorine substitution and hydrazinylmethyl functional group, has demonstrated promising applications in drug discovery and development. Recent studies have highlighted its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly in the areas of kinase inhibition and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 3-fluoro-4-(hydrazinylmethyl)pyridine as a key intermediate in the development of selective kinase inhibitors. The research team demonstrated that the compound's structural features allow for efficient derivatization, enabling the creation of potent and selective inhibitors against specific cancer-related kinases. The presence of both the fluorine atom and hydrazinyl group was found to significantly influence binding affinity and selectivity through unique hydrogen bonding interactions with kinase active sites.
In pharmaceutical applications, recent investigations have focused on the compound's role in the synthesis of PROTACs (Proteolysis Targeting Chimeras). A 2024 Nature Chemical Biology publication reported the successful incorporation of 3-fluoro-4-(hydrazinylmethyl)pyridine into heterobifunctional molecules designed to target oncoproteins for degradation. The hydrazinyl group proved particularly valuable for forming stable linkages with E3 ligase ligands, while the fluorine substitution enhanced membrane permeability and metabolic stability of the resulting compounds.
From a chemical biology perspective, researchers have utilized 3-fluoro-4-(hydrazinylmethyl)pyridine as a versatile probe for studying enzyme mechanisms. Its fluorescence properties, combined with the reactivity of the hydrazinyl group, have enabled the development of activity-based probes for monitoring hydrolase activity in live cells. This application was detailed in a recent ACS Chemical Biology paper, where the compound was used to track the spatial and temporal dynamics of specific proteases in cancer cell models.
The safety profile and pharmacokinetic properties of derivatives containing the 3-fluoro-4-(hydrazinylmethyl)pyridine scaffold have also been investigated. Recent preclinical studies indicate that properly designed derivatives demonstrate favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, with the fluorine atom contributing to improved metabolic stability and the hydrazinyl group allowing for targeted modifications to optimize bioavailability.
Looking forward, the unique chemical properties of 3-fluoro-4-(hydrazinylmethyl)pyridine (CAS: 1446357-93-2) position it as a valuable scaffold for continued exploration in medicinal chemistry. Current research directions include its application in covalent inhibitor design, radiopharmaceutical development (particularly for PET imaging probes), and as a component in novel antibiotic candidates targeting resistant bacterial strains. The compound's versatility suggests it will remain an important tool in chemical biology and drug discovery efforts in the coming years.
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